molecular formula C25H29N5O5S2 B2963558 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 868212-55-9

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

货号: B2963558
CAS 编号: 868212-55-9
分子量: 543.66
InChI 键: RXHIYRLFLHJSPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound (CAS 457651-19-3, molecular formula C₂₆H₃₁N₅O₅S₂, molecular weight 557.68) is a benzamide derivative featuring two sulfonamide groups. It is commercially available for research purposes, with pricing tiers indicating scalability in synthesis .

属性

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O5S2/c1-17-14-18(2)16-30(15-17)37(34,35)23-8-4-20(5-9-23)24(31)28-21-6-10-22(11-7-21)36(32,33)29-25-26-13-12-19(3)27-25/h4-13,17-18H,14-16H2,1-3H3,(H,28,31)(H,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHIYRLFLHJSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C21H22N4O3S2
  • Molecular Weight : 438.56 g/mol
  • CAS Number : 554423-28-8

This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and enzyme inhibition contexts.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those with benzamide moieties, exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed potent inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves the inhibition of bacterial folate synthesis pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. For instance, derivatives of sulfonamides have shown IC50 values ranging from 0.09 to 0.58 µM against human carbonic anhydrase II (hCA II), indicating strong inhibitory potential .

EnzymeIC50 Values (µM)
hCA I6.7 - 335.2
hCA II0.5 - 55.4
hCA IV29.7 - 708.8

This data suggests that the compound could be a lead candidate for developing treatments targeting diseases where carbonic anhydrases play a role.

Antiviral Activity

In addition to antibacterial properties, certain benzamide derivatives have shown antiviral activity against enteroviruses. For example, N-phenylbenzamide derivatives demonstrated IC50 values against Enterovirus 71 (EV71) ranging from 5.7 to 12 µM , indicating their potential as antiviral agents .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A recent study highlighted the effectiveness of related sulfonamide compounds against MRSA, demonstrating their potential as novel antibiotics .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibition of hCA enzymes by various benzamide derivatives, establishing a structure-activity relationship that could guide future drug design efforts .
  • Antiviral Screening : Research on antiviral properties revealed that certain modifications to the benzamide structure significantly enhanced activity against EV71, suggesting that structural optimization is key to developing effective antiviral agents .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share core benzamide/sulfonamide motifs but differ in substituents, influencing physicochemical and binding properties:

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Potential Binding Interactions
Target Compound (457651-19-3) C₂₆H₃₁N₅O₅S₂ 557.68 - 3,5-Dimethylpiperidine sulfonyl
- 4-Methylpyrimidin-2-yl sulfamoyl
Hydrophobic enclosure (piperidine), H-bonding (pyrimidine sulfamoyl)
Oxadiazole Analogue (886918-34-9) C₂₃H₂₆N₄O₄S₂ 486.6 - 1,3,4-Oxadiazole ring
- 4-(Methylthio)phenyl
H-bonding via oxadiazole N/O, hydrophobic (methylthio)
Fluorinated Pyrazolopyrimidine Derivative (Example 53, CAS N/A) C₂₉H₂₃F₂N₅O₃S 589.1 - Pyrazolo[3,4-d]pyrimidine
- Fluorinated chromen-4-one
Hydrophobic (fluorophenyl), H-bonding (pyrimidine amino)

Binding Affinity and Selectivity

  • Target Compound: The 3,5-dimethylpiperidine group enhances hydrophobic enclosure, a critical factor in Glide XP scoring for ligand-protein interactions .
  • Oxadiazole Analogue : The oxadiazole ring’s electron-deficient nature could improve metabolic stability but may reduce affinity compared to pyrimidine-based compounds due to weaker π-π interactions .
  • Fluorinated Pyrazolopyrimidine : Fluorine atoms increase lipophilicity and membrane permeability, while the chromen-4-one scaffold may target oxidative stress-related pathways. However, steric bulk from the pyrazolopyrimidine could limit binding to shallow active sites .

Solubility and Pharmacokinetics

  • Target Compound : Moderate solubility due to balanced hydrophobicity (logP estimated ~3.5). Sulfonamide groups may confer pH-dependent solubility.
  • Oxadiazole Analogue : Likely higher aqueous solubility (logP ~2.8) due to oxadiazole polarity, but methylthio group may reduce it slightly .
  • Fluorinated Pyrazolopyrimidine : Lower solubility (logP ~4.2) due to fluorinated aromatic rings, necessitating formulation optimization for bioavailability .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, and how can its purity be validated?

  • Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and coupling steps. For example, sulfonamide intermediates (e.g., 4-sulfamoylphenyl derivatives) are typically prepared using sulfonyl chlorides under anhydrous conditions, followed by coupling with substituted piperidines. Purity validation requires multimodal characterization :

  • 1H/13C NMR to confirm regiochemistry and substituent orientation.
  • IR spectroscopy to validate sulfonamide (S=O, ~1350 cm⁻¹) and benzamide (C=O, ~1650 cm⁻¹) functional groups .
  • Elemental analysis (C, H, N, S) to ensure stoichiometric consistency .
  • HPLC-MS for assessing impurities (<1% threshold recommended) .

Q. What are the primary biological targets or assays used to evaluate this compound in early-stage research?

  • Answer : The compound’s sulfonamide and pyrimidine motifs suggest potential enzyme inhibition applications. Common assays include:

  • Carbonic anhydrase inhibition : Fluorometric assays using 4-nitrophenyl acetate as a substrate to measure IC₅₀ values .
  • Kinase/receptor binding : Radioligand displacement assays (e.g., for dopamine or serotonin receptors) due to structural similarity to known bioactive piperidine derivatives .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Answer :

  • Molecular docking (AutoDock Vina) to predict binding affinity to targets like carbonic anhydrase IX or dopamine D3 receptors, identifying critical interactions (e.g., hydrogen bonds with sulfonamide groups) .
  • ADMET prediction (SwissADME, pkCSM) to optimize logP (target 2–3 for blood-brain barrier penetration) and reduce hepatotoxicity risks (e.g., CYP450 inhibition screening) .
  • QSAR modeling to correlate structural features (e.g., piperidine substitution patterns) with activity, prioritizing 3,5-dimethylpiperidine for steric stabilization .

Q. What experimental strategies resolve contradictions in reported activity data across structurally analogous compounds?

  • Answer : Contradictions often arise from assay variability or unaccounted off-target effects. Mitigation strategies include:

  • Orthogonal validation : Replicate key findings using independent methods (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Metabolite profiling (LC-MS/MS) to identify degradation products or active metabolites that may skew results .
  • Systematic SAR studies : Compare substituent effects (e.g., replacing 4-methylpyrimidin-2-yl with 4-chlorophenyl) to isolate critical pharmacophores .

Q. How can process chemistry challenges (e.g., low yield in sulfonylation) be addressed during scale-up?

  • Answer :

  • Solvent optimization : Use DMF or THF to enhance sulfonyl chloride reactivity while minimizing hydrolysis .
  • Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
  • Membrane separation (nanofiltration) to isolate the product from unreacted intermediates, improving yield (>85%) .

Q. What crystallographic techniques are suitable for elucidating the compound’s solid-state structure?

  • Answer :

  • Single-crystal X-ray diffraction (SCXRD): Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and solve structures using SHELX .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm polymorphism absence .
  • Thermal analysis (TGA/DSC) : Assess stability (decomposition >200°C) and identify hydrate/solvate forms .

Methodological Considerations

Q. What statistical approaches are recommended for dose-response analysis in preclinical studies?

  • Answer : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For heterogeneous

  • Bootstrap resampling to estimate confidence intervals.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. How can researchers design a robust SAR study for this compound’s derivatives?

  • Answer :

  • Scaffold diversification : Synthesize analogs with variations in the piperidine (e.g., 2,6-dimethyl vs. 3,5-dimethyl) and benzamide moieties .
  • High-throughput screening : Use 96-well plate formats to test 50+ derivatives against a panel of targets .
  • Machine learning : Train models on public datasets (ChEMBL) to predict novel derivatives with improved potency .

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